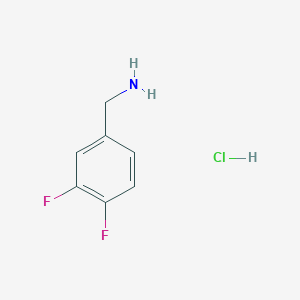

3,4-Difluorobenzylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Difluorobenzylamine hydrochloride is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Difluorobenzylamine hydrochloride can be synthesized through several methods. One common approach involves the condensation of 3,4-difluorobenzylamine with glyoxal, yielding hexabenzyl substituted hexaazaisowurtzitanes . The reaction typically requires specific conditions such as controlled temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluorobenzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding aldehydes or ketones, while substitution reactions can produce various substituted benzylamine derivatives .

Wissenschaftliche Forschungsanwendungen

3,4-Difluorobenzylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of 3,4-difluorobenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorobenzylamine: This compound shares a similar structure but with a single fluorine atom at the para position.

2,4-Difluorobenzylamine: This compound has two fluorine atoms at the ortho and para positions.

4-Chlorobenzylamine: This compound has a chlorine atom instead of fluorine at the para position.

Uniqueness

3,4-Difluorobenzylamine hydrochloride is unique due to the presence of two fluorine atoms at the meta and para positions, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

3,4-Difluorobenzylamine hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Profile

Chemical Structure : this compound is characterized by the presence of two fluorine atoms on the benzyl ring, which can significantly influence its biological properties. The compound's molecular formula is C7H8ClF2N.

Molecular Weight : The molecular weight of this compound is approximately 179.6 g/mol.

The biological activity of this compound can be attributed to its role as an allosteric modulator in various biological systems. Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes, influencing signaling pathways.

Key Mechanisms:

- Allosteric Modulation : The compound has been studied for its potential to act as an allosteric modulator of GABA_A receptors and nicotinic acetylcholine receptors (nAChRs), enhancing their activity under certain conditions .

- Inhibition of Enzymatic Activity : It has shown promise in inhibiting phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways related to cancer progression .

Anticancer Activity

This compound has exhibited significant anticancer properties in various studies. For instance, it has been tested against different cancer cell lines, demonstrating cytotoxic effects with IC50 values indicative of its potency.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3,4-Difluorobenzylamine HCl | HCT-116 | < 10 | Induces apoptosis and cell cycle arrest |

| Other analogs (e.g., 2-fluorobenzyl) | Various | > 10 | Less effective compared to difluoride |

In a study involving HCT-116 cells, compounds related to 3,4-difluorobenzylamine showed moderate to significant apoptosis induction and cell cycle arrest at S and G2/M phases .

Neuropharmacological Effects

The compound's interaction with GABA_A receptors suggests potential applications in treating neurological disorders. Allosteric modulators can enhance the inhibitory effects of GABA, potentially leading to anxiolytic or sedative effects.

Case Studies and Research Findings

- Study on GABA_A Receptors : In vitro studies demonstrated that derivatives of 3,4-difluorobenzylamine could enhance GABA_A receptor activity significantly. The maximum modulation observed was around 1200% with an EC50 value of 0.18 µM for certain analogs .

- PDE Inhibition Studies : Compounds similar to 3,4-difluorobenzylamine were evaluated for their ability to inhibit PDE5 enzymes. Results indicated that some derivatives exhibited IC50 values below 4 µM, suggesting strong inhibitory activity .

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJXTXYTFQRWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.